Product packaging for 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde(Cat. No.:)

6-Chloro-1-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B12432951
M. Wt: 207.65 g/mol
InChI Key: IPLMGJHAYDBWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-ethyl-1H-indole-3-carbaldehyde is a valuable chemical building block in medicinal chemistry and antimicrobial research. This indole-3-carbaldehyde derivative is part of a class of compounds studied for their potential biological activities. Scientific literature indicates that closely related 3-substituted indole derivatives demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) . The structural features of this compound—specifically the halogen (chloro) substitution on the indole ring and the N-ethyl group—are associated with enhanced anti-MRSA properties and improved selectivity in biological screening . Researchers utilize this compound as a key synthetic intermediate, particularly in reactions like the Van Leusen three-component reaction, to generate complex molecular architectures such as indole-imidazole hybrids for biological evaluation . Indole-3-carboxaldehyde scaffolds, in general, are also investigated for their antifungal mechanisms, which may involve disruption of mitochondrial function in pathogens . This product is intended for research purposes as a chemical intermediate and for in vitro biological screening. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B12432951 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-chloro-1-ethylindole-3-carbaldehyde

InChI

InChI=1S/C11H10ClNO/c1-2-13-6-8(7-14)10-4-3-9(12)5-11(10)13/h3-7H,2H2,1H3

InChI Key

IPLMGJHAYDBWQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)Cl)C=O

Origin of Product

United States

Chemical Reactivity, Derivatization, and Mechanistic Transformations of 6 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde

Nucleophilic and Electrophilic Reaction Pathways of the Carbaldehyde Moiety

The carbaldehyde group at the C-3 position is a key center for chemical transformations, participating in both nucleophilic and electrophilic reactions. The inherent electrophilicity of the carbonyl carbon makes it susceptible to attack by various nucleophiles. While specific studies on 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde are limited, the reactivity can be inferred from the well-established chemistry of indole-3-carbaldehydes.

Typical nucleophilic additions to the formyl group include reactions with organometallic reagents, cyanide, and stabilized carbanions. The electron-withdrawing nature of the 6-chloro substituent is expected to enhance the electrophilicity of the aldehyde, potentially leading to faster reaction rates compared to its non-halogenated counterpart.

The formyl group also facilitates electrophilic reactions at other positions of the indole (B1671886) ring by acting as a deactivating group towards electrophilic attack on the pyrrole (B145914) ring. However, it can direct ortho-lithiation at the C-2 position, which can then be quenched with various electrophiles.

Furthermore, the aldehyde functionality can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing pathways to other important indole derivatives. For instance, indole-3-carbaldehyde can be readily oxidized to indole-3-carboxylic acid. wikipedia.org

Strategies for Functionalization and Derivatization at C-1, C-3, and the Indole Ring

The structural framework of this compound offers multiple sites for functionalization, including the N-1 ethyl group, the C-3 carbaldehyde, and various positions on the indole ring.

Schiff Base Formation and Analogous Condensation Reactions

A prominent reaction of the carbaldehyde moiety is its condensation with primary amines to form Schiff bases (imines). researchgate.net This reaction is a cornerstone of combinatorial chemistry and provides access to a vast array of derivatives with diverse biological activities. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netnih.gov

The formation of Schiff bases from indole-3-carboxaldehyde (B46971) and various amines, including amino acids, has been widely reported. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with the addition of an acid or base catalyst. scirp.org The resulting imine can be characterized by various spectroscopic techniques, with the appearance of a characteristic C=N stretching vibration in the IR spectrum and a signal for the azomethine proton in the 1H NMR spectrum. nih.gov

Table 1: Representative Condensation Reactions of Indole-3-carbaldehydes

Amine/NucleophileProduct TypeGeneral Reaction ConditionsReference
Primary AminesSchiff BaseReflux in ethanol (B145695) or methanol researchgate.net
Hydrazine DerivativesHydrazoneStirring in a suitable solvent scirp.org
Active Methylene (B1212753) CompoundsKnoevenagel AdductBase catalyst (e.g., piperidine, sodium acetate) scirp.org

While no specific data tables for Schiff base formation from this compound were found, the general methodologies are directly applicable. The electron-withdrawing chloro group at the 6-position is anticipated to enhance the reactivity of the aldehyde towards nucleophilic attack by amines.

Modification via C-H Bond Functionalization and Halogenation

Direct C-H bond functionalization has emerged as a powerful tool for the modification of complex molecules, offering a more atom-economical approach compared to traditional cross-coupling reactions. chim.itbohrium.comrsc.org For indole derivatives, C-H functionalization can be directed to various positions on the ring system. chim.it

While the inherent reactivity of the indole nucleus often favors functionalization at the C-2 or C-3 positions, the use of directing groups can enable selective reactions at other sites. nih.gov In the context of 1-substituted-1H-indole-3-carbaldehydes, the formyl group can act as a directing group for C-H activation at the C-4 position. However, it has been noted that the presence of a chloro substituent at the C-6 position can have a negative effect on the reactivity of the substrate in C-4 alkenylation reactions. nih.gov

The N-1 position can be readily functionalized, for instance, through N-acylation. The ethyl group at the N-1 position of the target molecule could potentially undergo functionalization, although this is less commonly explored compared to modifications of the indole ring itself.

Halogenation of the indole ring is another important transformation. Depending on the reaction conditions and the directing effects of existing substituents, halogenation can occur at various positions. Given the presence of a chloro group at C-6, further halogenation would likely be directed to other available positions on the benzene (B151609) ring, influenced by the electronic effects of both the chloro and the ethyl-indole moieties.

Exploration of Reaction Mechanisms and Intermediates through Kinetic Studies

Detailed kinetic studies are crucial for elucidating reaction mechanisms and understanding the influence of substituents on reactivity. For reactions involving indole-3-carbaldehydes, such as Schiff base formation or C-H functionalization, kinetic analysis can provide insights into the rate-determining steps and the nature of transition states and intermediates.

Advanced Spectroscopic and Spectrometric Methodologies for Research Characterization of 6 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde. Both ¹H and ¹³C NMR are utilized to map out the chemical environment of each nucleus, providing information on connectivity and substitution patterns.

In ¹H NMR, the signals for the ethyl group are expected to appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern confirmed in the spectrum of 1-ethyl-1H-indole-3-carbaldehyde. rsc.org The protons on the indole (B1671886) ring will appear in the aromatic region, with their specific chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chloro and aldehyde groups. The aldehyde proton is anticipated to be the most downfield-shifted signal, appearing as a singlet. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield. The substitution pattern on the benzene (B151609) portion of the indole ring can be confirmed by the number and chemical shifts of the aromatic carbon signals. Data from related compounds like 1-ethyl-1H-indole-3-carbaldehyde and 6-chloroindole (B17816) provide a strong basis for these assignments. rsc.orgchemicalbook.com

Predicted ¹H NMR Data for this compound This table is a projection based on data from analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHO~9.9 - 10.1Singlet-
H-2~7.7 - 7.8Singlet-
H-4~8.2 - 8.3Doublet~8.5
H-5~7.2 - 7.3Doublet of Doublets~8.5, 1.8
H-7~7.4 - 7.5Doublet~1.8
N-CH₂~4.2 - 4.3Quartet~7.3
N-CH₂CH₃~1.5 - 1.6Triplet~7.3

Predicted ¹³C NMR Data for this compound This table is a projection based on data from analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~184 - 185
C-2~138 - 139
C-3~118 - 119
C-3a~125 - 126
C-4~124 - 125
C-5~122 - 123
C-6~130 - 131
C-7~111 - 112
C-7a~136 - 137
N-CH₂~41 - 42
N-CH₂CH₃~15 - 16

Multidimensional NMR Approaches (e.g., 2D NOESY, HMQC, HSQC)

To resolve any ambiguities from 1D NMR and to definitively assign proton and carbon signals, multidimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the signals of the aromatic protons to their corresponding carbons on the indole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this molecule, NOESY can confirm the proximity of the N-CH₂ protons to the H-7 proton of the indole ring.

The application of these 2D NMR methods provides a comprehensive and unambiguous confirmation of the molecular structure of this compound. researchgate.netbmrb.ioresearchgate.net

Infrared and Raman Spectroscopic Analysis for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band for the aldehyde carbonyl (C=O) stretch, typically appearing in the region of 1650-1700 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), C-N stretching, and various C-C stretching and bending vibrations within the indole ring. The C-Cl stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch, while strong in the IR, would also be visible in the Raman spectrum. This dual analysis helps to confirm assignments and provides a more complete vibrational profile of the molecule. mdpi.com

Predicted Key Vibrational Frequencies This table is a projection based on the compound's functional groups.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchIR/Raman3000 - 3100Medium
Aliphatic C-H StretchIR/Raman2850 - 2980Medium
Aldehyde C=O StretchIR1650 - 1700Strong
Aromatic C=C StretchIR/Raman1450 - 1600Medium-Strong
C-N StretchIR1200 - 1350Medium
C-Cl StretchIR/Raman600 - 800Medium-Strong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides the exact molecular weight and valuable structural information through fragmentation analysis. The molecular formula for this compound is C₁₁H₁₀ClNO, which corresponds to a monoisotopic mass of approximately 207.0451 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 207. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at roughly one-third the intensity of the [M]⁺ peak) would be expected, confirming the presence of chlorine. uni.lu

Common fragmentation pathways for this molecule would likely include:

Loss of the ethyl group ([M-29]⁺) via cleavage of the N-CH₂ bond.

Loss of the aldehyde group as a radical ([M-29]⁺) or neutral carbon monoxide ([M-28]⁺).

Loss of a chlorine radical ([M-35]⁺).

These fragmentation patterns provide a fingerprint that helps to confirm the identity and structure of the compound. nist.govnih.gov

Predicted Key Mass Spectrometry Fragments This table is a projection based on the compound's structure.

m/z Value Proposed Fragment Identity Fragmentation Pathway
207/209[M]⁺Molecular Ion
179/181[M - C₂H₄]⁺McLafferty rearrangement or loss of ethene
178/180[M - CHO]⁺Loss of formyl radical
172[M - Cl]⁺Loss of chlorine radical

Hyphenated MS Methods (e.g., LC-MS)

For analyzing complex mixtures or for quantitative studies, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. LC-MS combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. nih.gov

This method would be ideal for detecting this compound in a reaction mixture, allowing for monitoring of reaction progress or for identifying it as a component in a biological matrix. massbank.eu Using electrospray ionization (ESI), the compound would typically be observed as a protonated molecule, [M+H]⁺, at m/z 208, with its corresponding chlorine isotope peak at m/z 210. rsc.org Tandem MS (MS/MS) experiments on this precursor ion could then be performed to generate fragment ions, further confirming its identity in a complex sample without complete purification.

Computational Chemistry and Theoretical Investigations of 6 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure and optimized geometry. mdpi.com For 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311G(d,p) or cc-pVTZ, are used to determine the most stable three-dimensional arrangement of its atoms. nih.govresearchgate.net

The process involves an iterative optimization that minimizes the total energy of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles. These calculations would confirm the planarity of the core indole (B1671886) ring system and determine the spatial orientation of the ethyl group at the N1 position and the carbaldehyde group at the C3 position. The electronic structure, including the distribution of electron density, is also a primary output, revealing how the electronegative chlorine atom and the electron-donating ethyl group influence the electronic environment of the indole scaffold. researchgate.netmdpi.com

Table 1: Representative Optimized Geometrical Parameters for an Indole-3-carbaldehyde Scaffold (Illustrative) Note: These are typical, illustrative values for an indole-3-carbaldehyde core structure derived from computational studies on similar molecules. Actual calculated values for the title compound may vary.

ParameterBondValue
Bond Length (Å)N1-C21.375
C2-C31.380
C3-C10 (Aldehyde C)1.450
C10=O11 (Carbonyl)1.220
Bond Angle (°)N1-C2-C3109.5
C2-C3-C10128.0
C3-C10-O11125.0

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Studies

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.comwuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group. The presence of the chlorine atom and the ethyl group modulates these energy levels. Computational studies on similar molecules show that such substitutions significantly impact the energy gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples based on DFT calculations for substituted indole derivatives and serve to illustrate the concept.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.10
Energy Gap (ΔE)4.15

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and the delocalization of electron density within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method is used to quantify the stabilization energy associated with charge transfer interactions between filled donor orbitals and empty acceptor orbitals.

In this compound, NBO analysis would reveal significant delocalization from the lone pair of the indole nitrogen (N1) and the π-electrons of the benzene (B151609) ring into the antibonding orbitals (π*) of the adjacent C=C bonds and the carbonyl group. These interactions, measured as second-order perturbation energies (E(2)), are indicative of the molecule's electronic stability. This analysis helps explain the planarity and aromaticity of the indole system and the electronic communication between the substituents and the core ring structure. sci-hub.se

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbaldehyde group, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and the aldehydic proton, indicating their susceptibility to nucleophilic attack. The chlorine atom would also influence the potential distribution on the benzene portion of the indole ring. nih.gov

Theoretical Spectroscopic Data Simulation and Validation against Experimental Results

Computational chemistry provides the capability to simulate various types of molecular spectra, including vibrational (FT-IR, FT-Raman) and electronic (UV-Visible) spectra. researchgate.net By calculating the vibrational frequencies and intensities, a theoretical FT-IR and FT-Raman spectrum can be generated. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, resulting in a simulated UV-Visible absorption spectrum. nih.gov

These theoretical spectra are invaluable for several reasons. They aid in the assignment of experimental spectral bands to specific molecular vibrations or electronic transitions. Furthermore, comparing the simulated spectra with experimental data serves as a crucial validation of the computational method and the optimized molecular geometry. researchgate.net A good agreement between theoretical and experimental results confirms that the chosen level of theory accurately describes the molecule's properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability in Research Models

While DFT calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often within a simulated environment like a solvent box, to trace its trajectory and conformational changes.

For this compound, MD simulations can be used to study the flexibility of the molecule, particularly the rotation of the C-N bond of the ethyl group and the C-C bond connecting the carbaldehyde group to the indole ring. These simulations help to explore the conformational landscape, identify low-energy conformers, and understand the stability of the molecule in different environments. This dynamic information is essential for a complete understanding of the molecule's behavior and potential interactions in a biological or chemical system. nih.gov

The Role of 6 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Heterocyclic Systems and Indole (B1671886) Alkaloid Analogs

Indole-3-carbaldehydes are fundamental precursors for the synthesis of a wide array of heterocyclic systems and analogs of indole alkaloids. researchgate.netekb.eg The aldehyde group readily participates in condensation and cyclization reactions, forming new rings fused to the indole core or attached as substituents.

While no specific examples for 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde are documented, it is anticipated to react with various binucleophiles to construct diverse heterocyclic frameworks. For instance, reaction with aminothiophenol could yield indolyl-substituted benzothiazines, and condensation with substituted hydrazines could lead to the formation of indolyl-pyrazoles. The electronic properties conferred by the 6-chloro and 1-ethyl groups would likely influence the reaction kinetics and the stability of the resulting products.

Furthermore, the structural motif of this compound makes it a plausible candidate for the synthesis of analogs of naturally occurring indole alkaloids. Many indole alkaloids possess complex polycyclic structures, and the introduction of a substituted indole core is a key step in their total synthesis or in the generation of structurally related compounds with potential biological activity. researchgate.net

Applications in the Construction of Advanced Organic Scaffolds for Research

The development of novel organic scaffolds is crucial for advancing chemical biology and medicinal chemistry research. Indole-based structures are privileged scaffolds due to their prevalence in biologically active molecules. Although direct applications of this compound in this context are not reported, its potential is evident from studies on similar compounds.

The aldehyde functionality can be transformed into a variety of other functional groups, enabling the elaboration of the indole core into more complex structures. For example, it can undergo Wittig-type reactions to introduce carbon-carbon double bonds, or it can be oxidized to a carboxylic acid, which can then be used in amide bond forming reactions. These transformations would allow for the attachment of diverse chemical moieties, leading to the creation of libraries of novel compounds for screening in various biological assays. The specific substitution pattern of this compound would provide a unique structural foundation for such scaffolds.

Multi-component Reactions Involving Indole Carbaldehydes for Library Synthesis

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govbeilstein-journals.orgresearchgate.netarkat-usa.org Indole-3-carbaldehydes are frequently employed as key components in MCRs to generate libraries of structurally diverse indole-containing compounds. nih.govarkat-usa.org

While there is no specific literature detailing the use of this compound in MCRs, its participation in such reactions can be confidently predicted. For instance, in a three-component reaction with an active methylene (B1212753) compound and a C-H acid, it could potentially yield highly functionalized indole derivatives. The reactivity of the aldehyde and the electronic nature of the substituted indole ring would play a crucial role in the outcome of these reactions. The ability to generate a wide range of products from a single set of reaction conditions makes MCRs an attractive strategy for the synthesis of compound libraries for high-throughput screening.

The table below illustrates the types of multi-component reactions in which indole-3-carbaldehydes are known to participate, and in which this compound could hypothetically be used.

Multi-component ReactionPotential Products with this compound
Povarov Reaction Substituted tetrahydroquinolines
Kabachnik-Fields Reaction α-Aminophosphonates
Hantzsch Dihydropyridine Synthesis Dihydropyridine derivatives
Biginelli Reaction Dihydropyrimidinones or thiones

Exploration of the Indole Scaffold in Chemical Biology Research and Methodologies for Drug Discovery

Scaffold Optimization Strategies for Molecular Probes

The indole (B1671886) scaffold's versatility allows for systematic modification to optimize its function as a molecular probe. nih.govnih.gov Optimization strategies often focus on tuning the electronic and steric properties of the indole ring to enhance binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. nih.govnih.gov The structure of 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde itself represents a specific combination of substituents aimed at achieving particular properties.

Research on related indole derivatives has shown that such substitutions can have a profound impact on biological activity. For example, in the development of ligands for sigma receptors, modifications at the C-5 position of the indole core, such as the introduction of an acetyl group, led to high affinity for both sigma-1 and sigma-2 receptors. nih.gov Similarly, for ligands targeting the benzodiazepine (B76468) receptor, substitutions at the 5-position were found to be critical, with 5-chloro or 5-nitro derivatives showing different structure-affinity relationships compared to their 5-H counterparts. nih.gov These examples underscore the importance of systematic scaffold decoration to fine-tune the properties of indole-based molecular probes.

Table 1: Influence of Substituents on the Indole Scaffold's Biological Activity

Position of Substitution Type of Substituent Observed Effect on Biological Activity/Binding Target Class Example
N-1 Alkyl groups (e.g., methyl, ethyl) Can alter lipophilicity and steric interactions; may be crucial for activity or inactivity depending on the target. nih.gov Benzodiazepine Receptors, various enzymes nih.gov
C-2 Aryl groups Can favor a specific binding orientation, leading to increased inhibitory activity and selectivity. nih.gov Cyclooxygenase (COX) enzymes nih.gov
C-3 Aldehyde, Chalcone Serves as a key reactive handle for further derivatization and can be critical for binding interactions. researchgate.net Various enzymes and receptors researchgate.net
C-5 Halogens (Cl), Nitro (NO2), Methoxy (OCH3) Significantly modulates electronic properties and can enhance or decrease binding affinity depending on the target and other substituents. nih.govmdpi.com Sigma Receptors, Benzodiazepine Receptors, COX enzymes nih.govnih.govmdpi.com

Design and Synthesis of Indole-Based Compound Libraries for Biological Screening Methodologies

The generation of compound libraries based on the indole scaffold is a cornerstone of modern drug discovery, enabling the high-throughput screening of diverse molecules for biological activity. sigmaaldrich.com The synthesis of this compound and its analogues can be achieved through established synthetic methodologies for indole-3-carbaldehydes, which are then adapted for library production. nih.govnih.gov

A primary method for introducing the carbaldehyde group at the C-3 position of an indole ring is the Vilsmeier-Haack reaction. researchgate.netekb.eg This reaction typically uses a formylating agent like N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃). researchgate.net To synthesize a library of compounds related to this compound, one could start with a variety of substituted indoles. For the target compound specifically, the starting material would be 6-chloro-1-ethyl-1H-indole.

The general synthetic approach can be outlined as follows:

N-Alkylation: The synthesis would likely begin with the N-alkylation of 6-chloro-1H-indole using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to produce 6-chloro-1-ethyl-1H-indole. Efficient methods for N-alkylation of indole derivatives have been developed, sometimes utilizing microwave irradiation to shorten reaction times. researchgate.net

Formylation: The resulting 6-chloro-1-ethyl-1H-indole would then undergo a Vilsmeier-Haack reaction to introduce the aldehyde group at the C-3 position, yielding the final product, this compound. researchgate.net

To construct a compound library for biological screening, this synthetic sequence can be varied. By using a range of different N-alkylating agents and starting with various substituted indoles (e.g., with different halogens, alkyl, or alkoxy groups at positions 4, 5, 6, or 7), a large and diverse library of indole-3-carbaldehyde derivatives can be generated. nih.govsigmaaldrich.com The aldehyde functional group is particularly useful as it serves as a versatile chemical handle for further diversification through reactions like condensation, reductive amination, or oxidation, thus expanding the chemical space of the library. researchgate.netresearchgate.net DNA-encoded library (DEL) technology also represents an advanced strategy for creating vast libraries of indole derivatives for screening. acs.org

Table 2: General Synthetic Methodologies for Indole-3-Carbaldehyde Derivatives

Reaction Description Reagents Relevance to Target Compound
Vilsmeier-Haack Reaction A reliable method to introduce a formyl group at the electron-rich C-3 position of the indole ring. researchgate.netekb.eg N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) Key step for introducing the C-3 carbaldehyde.
N-Alkylation Addition of an alkyl group to the indole nitrogen. Alkyl halide (e.g., ethyl iodide), Base (e.g., NaH) Necessary to introduce the ethyl group at the N-1 position.
Fischer Indole Synthesis A classic method for synthesizing the indole core itself from a phenylhydrazine (B124118) and an aldehyde or ketone. researchgate.net Phenylhydrazines, Aldehydes/Ketones, Acid catalyst Could be used to synthesize the initial substituted indole ring.

Mechanistic Studies of Ligand-Target Interactions (in vitro molecular models, e.g., enzyme inhibition mechanisms, receptor binding methodologies)

Understanding how indole-based ligands interact with their biological targets is crucial for rational drug design. In vitro molecular models, such as enzyme inhibition assays and receptor binding studies, provide detailed mechanistic insights. While specific studies on this compound are not widely reported, the broader class of indole derivatives has been extensively studied against various targets. nih.govtandfonline.comnih.gov

Enzyme Inhibition Mechanisms: Indole derivatives have been identified as inhibitors of a range of enzymes, including cyclooxygenases (COX), protein kinases, and urease. nih.govmdpi.commdpi.com For instance, certain indole derivatives act as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs. nih.govmdpi.com Mechanistic studies often involve incubating the enzyme with the inhibitor and measuring the rate of the enzymatic reaction. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations. For example, some indole-based COX-2 inhibitors have been shown to form specific hydrogen bonds within the enzyme's active site, similar to known drugs like indomethacin. mdpi.com

Receptor Binding Methodologies: Receptor binding assays are used to determine the affinity and selectivity of a ligand for a particular receptor. nih.govnih.govrevvity.com These assays typically use a radiolabeled or fluorescently tagged ligand of known high affinity for the receptor. The test compound, such as this compound, is then added in increasing concentrations to compete with the labeled ligand for binding to the receptor, which may be present in cell membranes or as a purified protein. nih.govresearchgate.net The concentration of the test compound that displaces 50% of the labeled ligand (the IC₅₀ value) is determined, from which the binding affinity (Ki) can be calculated. This methodology has been used to identify indole-based ligands with high affinity for targets like the sigma receptors and dopamine (B1211576) receptors. nih.govnih.gov For example, a study on indole-based sigma receptor ligands used radioligand binding assays with ³H-pentazocine and [³H]di-o-tolylguanidine (DTG) to determine the affinities for sigma-1 and sigma-2 receptors, respectively. nih.gov

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand and its target protein at the molecular level. nih.govresearchgate.net These in silico techniques complement experimental approaches by providing a structural hypothesis for the observed biological activity and guiding the design of more potent and selective molecules. nih.gov

Molecular docking involves placing a model of the ligand (e.g., this compound) into the three-dimensional structure of a target protein's binding site. Algorithms then score the different possible binding poses based on factors like steric complementarity and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netajchem-a.com

For indole derivatives, docking studies have been instrumental in understanding their mechanism of action. For example, in the study of indole-based COX-2 inhibitors, docking revealed that active compounds could fit into the enzyme's active site and form hydrogen bonds with key amino acid residues like Tyr355 and Arg120. mdpi.comajchem-a.com Similarly, docking studies of indole-3-carbaldehyde oxime derivatives as urease inhibitors helped to visualize the binding interactions within the active site of the urease enzyme. mdpi.comresearchgate.net Such studies can explain why certain substituents on the indole scaffold enhance activity while others diminish it. For instance, the presence of the ethyl group at N-1 and the chloro group at C-6 in the target compound would be modeled to assess their specific contributions to binding affinity and selectivity for a given protein target.

Table 3: Summary of Molecular Docking Studies on Indole Derivatives

Indole Derivative Class Target Protein Key Interactions Observed Significance of Findings
Indole Schiff Bases Cyclooxygenase-2 (COX-2) Hydrogen bonding with Tyr355 and Arg120. mdpi.com Rationalized the anti-inflammatory activity and COX-2 selectivity.
Indole-3-carbaldehyde Oximes Urease (from Helicobacter pylori) Interactions with the nickel-containing active site. mdpi.com Explained the urease inhibitory activity and guided the design of more potent inhibitors.
Indole-Thiadiazole Hybrids Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Binding to the active site gorge of the enzymes. nih.gov Provided a structural basis for the dual inhibitory activity relevant to Alzheimer's disease.

Development of Fluorescent Probes and Chemical Tools for Biological Imaging Research

The intrinsic fluorescence of the indole scaffold makes it an excellent platform for the development of fluorescent probes and chemical tools for biological imaging. rsc.orgnih.gov These probes can be designed to detect specific analytes, monitor physiological parameters like pH, or visualize cellular organelles. rsc.orgnih.gov

The design of indole-based fluorescent probes often follows a donor-π-acceptor (D-π-A) architecture, where the indole ring can act as the electron donor. nih.gov Modifications to the indole scaffold, including the introduction of various substituents, can tune the photophysical properties of the resulting molecule, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. nih.govacs.org For example, the aldehyde group at the C-3 position in this compound is an electron-withdrawing group that can participate in such a D-π-A system, and its reactivity allows for further conjugation to other fluorophores or recognition moieties.

Researchers have developed indole-based probes for various applications. For instance, a ratiometric fluorescent pH probe based on an indole derivative was created for detecting pH changes in living cells. rsc.org This probe exhibited a shift in its fluorescence emission ratio in response to changes in acidity. Other indole-based probes have been designed to target and image specific organelles like the mitochondria or the nucleus. nih.gov The development of such tools often involves strategies to ensure cell permeability and specific localization, which can be influenced by the substituents on the indole ring. While this compound has not been specifically reported as a fluorescent probe, its core structure suggests it could be a valuable starting point or intermediate for the synthesis of novel imaging agents. researchgate.net

Table 4: Examples of Indole-Based Fluorescent Probes

Probe Type Analyte/Target Principle of Detection Key Structural Features
Ratiometric pH Probe pH pH-dependent change in fluorescence emission ratio. rsc.org Indole core with a propenal group. rsc.org
Organelle Probe Mitochondria Specific accumulation in mitochondria, often driven by lipophilic cationic character. nih.gov Indole conjugated to a lipophilic cation. nih.gov
Hypochlorite (B82951) Sensor Hypochlorite (OCl⁻) Specific chemical reaction with hypochlorite leading to a change in fluorescence. nih.gov Indole linked to a hemicyanine moiety. nih.gov

Future Research Directions and Emerging Paradigms in 6 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde Chemistry

Innovations in Sustainable Synthesis and Catalysis

The traditional synthesis of indole-3-carbaldehydes, often relying on the Vilsmeier-Haack reaction, typically involves stoichiometric reagents like phosphorus oxychloride and solvents like dimethylformamide (DMF). bldpharm.com A known method for the related 6-chloro-1H-indole-3-carbaldehyde involves reacting 5-chloro-2-methyl-aniline with a Vilsmeier reagent at elevated temperatures (90 °C) for several hours. tandfonline.com While effective, these methods present challenges related to waste generation and harsh reaction conditions.

Emerging paradigms in chemical synthesis offer greener and more efficient alternatives. A significant future direction is the development of catalytic Vilsmeier-Haack reactions . Recent research has demonstrated a catalytic version for the formylation of indoles using a phosphine (B1218219) oxide catalyst (3-methyl-1-phenyl-2-phospholene 1-oxide) under mild, room-temperature conditions. researchgate.net This approach, which operates via a P(III)/P(V)=O cycle, dramatically reduces waste and energy consumption compared to traditional stoichiometric methods. researchgate.net Applying such catalytic systems to the synthesis of 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde represents a key area for innovation.

Further sustainable strategies include the exploration of mechanochemistry and solvent-free reaction conditions . Green mechanochemical processes have been successfully used to synthesize other indole (B1671886) derivatives, minimizing solvent use and often accelerating reaction times. nih.gov Similarly, neat (solvent-free) reactions, such as the addition of indoles to aldehydes at elevated temperatures, are being investigated to reduce environmental impact. sigmaaldrich.com Future work could focus on adapting these principles to the core synthesis and derivatization of this compound.

FeatureTraditional Synthesis (e.g., Vilsmeier-Haack)Emerging Sustainable Paradigms
Reagents Stoichiometric (e.g., POCl₃) bldpharm.comCatalytic (e.g., Phosphine Oxide) researchgate.net
Conditions High Temperature (e.g., 90 °C) tandfonline.comRoom Temperature researchgate.net
Solvents Often requires DMF, CH₂Cl₂ tandfonline.comnih.govMinimal or solvent-free (Mechanochemistry, Neat) nih.govsigmaaldrich.com
Efficiency High waste generationAtom-economical, reduced waste
Future Goal Process OptimizationDevelopment of novel catalytic cycles and solvent-free protocols

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, their unambiguous structural elucidation will require a suite of advanced spectroscopic and computational techniques. While standard techniques like 1H and 13C NMR provide the basic carbon-hydrogen framework, more sophisticated methods are needed to determine intricate three-dimensional structures, conformations, and electronic properties.

Multidimensional NMR Spectroscopy , including techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), will be crucial for establishing the spatial proximity of atoms in complex derivatives, which is vital for understanding their conformation in solution. google.com

Computational Chemistry using Density Functional Theory (DFT) has become an indispensable tool for complementing experimental data. beilstein-journals.orgmdpi.com By optimizing molecular structures with methods like B3LYP and basis sets such as 6-311++G(d,p), researchers can predict vibrational frequencies (FT-IR, FT-Raman), NMR chemical shifts, and electronic transitions (UV-Vis spectra) with high accuracy. beilstein-journals.orgmdpi.com Further computational analyses, such as Natural Bond Orbital (NBO), Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) surfaces, can provide deep insights into charge distribution, molecular stability, and reactive sites within novel derivatives. mdpi.com

Advanced Mass Spectrometry , particularly techniques coupled with ion mobility, can provide information not only on mass-to-charge ratio but also on the size and shape of an ion through its collision cross-section (CCS). This data is valuable for differentiating between isomers and understanding the gas-phase conformation of newly synthesized molecules. acs.org

TechniqueApplication for Complex DerivativesReference
2D NMR (e.g., NOESY) Determination of solution-state conformation and spatial arrangement of substituents. google.com
High-Resolution MS Accurate mass determination for precise molecular formula confirmation. google.com
Ion Mobility-MS Separation of isomers and determination of gas-phase structure via Collision Cross-Section (CCS). acs.org
DFT Calculations Prediction of geometry, vibrational spectra, and electronic properties to support experimental findings. beilstein-journals.orgmdpi.com
NBO/FMO/MEP Analysis In-silico investigation of electronic stability, charge delocalization, and chemical reactivity. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The synthesis of novel derivatives of this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are shifting the paradigm from trial-and-error experimentation to data-driven, predictive chemical synthesis. rsc.orgresearchgate.net

A primary application is in forward-reaction prediction , where ML models predict the likely products and yields from a given set of reactants and conditions. researchgate.net For the indole scaffold, ML models have already been successfully developed to predict the outcomes of C-H activation reactions. nih.govmaterialsciencejournal.org In one study, a Random Forest algorithm, trained on a dataset of 2000 indole reactions, achieved high accuracy in predicting reaction energy barriers and selectivity. nih.gov This demonstrates the potential for developing a specialized ML model for this compound. By training a model on experimental data specific to this scaffold, researchers could rapidly screen virtual libraries of reactants and catalysts to identify the most promising conditions for synthesizing target derivatives.

Beyond predicting outcomes, ML can be used for reaction optimization . Algorithms can analyze complex datasets to suggest optimal reaction parameters (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity. rsc.org This approach, often coupled with high-throughput experimentation, creates an automated "design-make-test-analyze" cycle that can explore chemical space far more efficiently than manual methods. nih.govresearchgate.net The ultimate goal is to create predictive technology that streamlines the synthesis of new molecules, from pharmaceuticals to advanced materials. rsc.org

Machine Learning ApplicationDescriptionRelevance to this compound
Forward-Reaction Prediction Predicts the product(s) and yield of a chemical reaction. researchgate.netCould predict outcomes of C-H functionalization or condensation reactions on the core scaffold.
Retrosynthesis Planning Suggests potential synthetic routes to a target molecule. researchgate.netCould design multi-step pathways to complex derivatives for materials or biological screening.
Reaction Condition Optimization Identifies optimal parameters (temperature, catalyst, etc.) to maximize yield or selectivity. rsc.orgCould fine-tune a known transformation to improve its efficiency and sustainability.
Property Prediction Predicts physical or chemical properties of a virtual molecule.Could pre-screen potential derivatives for desired electronic or photophysical properties before synthesis.

Exploration of Novel Derivatization Pathways and Applications in Materials Science Research

The inherent reactivity of the indole-3-carbaldehyde scaffold provides numerous opportunities for novel derivatization. researchgate.net Key reaction pathways for future exploration include functionalization of the aldehyde group through condensations and Wittig-type reactions, as well as further electrophilic substitution on the benzene (B151609) ring. Palladium-catalyzed cross-coupling reactions at halogenated positions or activated C-H bonds offer a powerful tool for introducing aryl and acetylenic groups, which can significantly alter the electronic and steric properties of the molecule. nih.gov

A particularly exciting and underexplored future direction is the application of this compound derivatives in materials science . The indole nucleus is an electron-rich heterocyclic system, making it a promising building block for functional organic materials. tandfonline.com Polyindoles, for instance, are a class of conducting polymers with unique electrochemical properties, good thermal stability, and potential applications in sensors, electrochromic devices, and supercapacitors. tandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.